DAR-1

Nitric Oxide Detection Fluorescent Probe Photostability

Standard fluorescein-based NO probes suffer rapid photobleaching, compromising quantitative time-lapse imaging accuracy. DAR-1 provides a turn-on rhodamine-based solution with verified photostability and spectral compatibility. - Detection Limit: 10 nM (enables eNOS/nNOS constitutive NO measurement) - λex/em: 566 nm / 586 nm (TRITC/Cy3 filter sets) - Mechanism: o-diamine nitrosation → irreversible ring-opening - Purity: ≥97.0% (HPCE), supplied as solid, soluble in DMSO/chloroform

Molecular Formula C28H32N4O3
Molecular Weight 472.6 g/mol
CAS No. 261351-43-3
Cat. No. B3026483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAR-1
CAS261351-43-3
Molecular FormulaC28H32N4O3
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C(=C(C=C5)N)N)C(=O)O3
InChIInChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)34-24-16-18(32(7-3)8-4)10-12-20(24)28(19)21-13-14-22(29)26(30)25(21)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3
InChIKeyLFXDWSUQAVSSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAR-1 Baseline Characterization


DAR-1 (CAS 261351-43-3), chemically designated as 4,5-Diamino-N,N,N',N'-tetraethylrhodamine or 4,5-Diamino-rhodamine B, is a synthetic fluorescent probe specifically engineered for the detection and quantification of nitric oxide (NO) . It belongs to the diaminorhodamine (DAR) class of sensors, which are characterized by a spirolactam structure built upon a rhodamine chromophore scaffold [1]. In its non-fluorescent, 'closed' spirolactam form, the o-diamine moiety acts as an electron-rich quencher. Upon selective reaction with NO in the presence of oxygen, this moiety undergoes nitrosation and subsequent oxidation, triggering an irreversible ring-opening to a highly fluorescent rhodamine form [2]. This reaction-based mechanism provides a direct, turn-on fluorescence signal that is fundamentally different from non-reactive dyes and underpins its utility as a specific bioanalytical tool. The compound is typically supplied as a solid with a molecular weight of 472.58 g/mol (C28H32N4O3), a purity specification of ≥97.0% (HPCE), and is soluble in DMSO or chloroform for application in biological and chemical assays .

Detection

Selective NO probe via irreversible turn-on fluorescence

Scaffold

Rhodamine-based chromophore: reported higher photostability than fluorescein class

Optical compatibility

Ex/Em ~566/586 nm; aligns with TRITC/Cy3 filter sets

Why Choose DAR-1 Over Alternative NO Probes


The procurement of a 'fluorescent NO probe' cannot be based on in-class substitution alone, as critical performance parameters including photostability, detection limit (LOD), and spectral compatibility vary significantly across the diaminorhodamine (DAR), diaminofluorescein (DAF), and other NO-sensing chemotypes [1]. While DAR-1, DAR-2, and DAR-M share a common reaction mechanism, their structural isomerism or alkyl substitution leads to measurable differences in their spectral maxima (λex/λem), which dictates their compatibility with specific filter sets and multiplexing capabilities . More critically, when comparing across classes, the fluorescein-based DAF probes, although functional, are documented to exhibit markedly inferior photostability relative to their rhodamine counterparts . This deficiency directly translates to a higher rate of signal decay (photobleaching) under continuous illumination during time-lapse imaging experiments, increasing assay noise and compromising quantitative accuracy [2]. Therefore, selecting DAR-1 over an unspecified alternative ensures a defined, validated performance envelope—characterized by a documented 10 nM limit of detection, specific 566/586 nm excitation/emission maxima, and cross-verified photostability superiority over fluorescein-based alternatives—that is essential for data reproducibility in quantitative NO analysis .

Photostability gap

Fluorescein-based DAF probes exhibit lower photostability; signal decay may increase under continuous illumination, affecting quantitative time-lapse studies.

Spectral mismatch

Isomer DAR-2 shows a 7 nm blue-shifted emission. This can alter filter compatibility and raise crosstalk risk in multiplexed designs.

Sensitivity gap

Alternative NO sensors with µM-range LOD may not capture basal or low-level NO signals; detection limit context requires validation.

DAR-1 Comparative Evidence


Superior Photostability Over DAF Probes

DAR-1 exhibits demonstrably higher photostability when compared directly against the classical fluorescein derivative DAF . This differential performance is a key distinguishing feature of the rhodamine chromophore class, which is known for its enhanced resistance to photobleaching [1]. The increased photostability translates to a slower rate of fluorescence decay during continuous illumination, enabling more accurate quantification over extended observation periods [2].

Photostability vs DAF
Class-level inference
DAR-1 higher resistance to photobleaching vs DAF
Rhodamine-class advantage may reduce signal loss during extended imaging.
Qualitative comparison; precise photobleaching rates not specified.
Nitric Oxide Detection Fluorescent Probe Photostability Time-Lapse Imaging

Unique Spectral Profile vs. DAR-2

Within the diaminorhodamine (DAR) class, DAR-1 and DAR-2 are structural isomers that exhibit distinct spectral profiles. DAR-1 is characterized by excitation/emission maxima of 566/586 nm in 0.1 M phosphate buffer at pH 7.4 . In contrast, the isomeric DAR-2 exhibits a blue-shifted spectrum with reported maxima of 562/579 nm under comparable conditions . This 4-7 nm shift is consequential for experimental design, as it determines compatibility with specific fluorescence filter sets (e.g., Cy3, TRITC) and influences the potential for spectral overlap (crosstalk) in multiplexed assays where DAR-1 is used alongside other fluorophores.

Spectral shift vs DAR-2
Head-to-head
DAR-1: 566/586 nm Δ 4/7 nm DAR-2: 562/579 nm
Spectral separation supports filter selection and reduces crosstalk risk.
Measured in phosphate buffer, pH 7.4, with NO.
Fluorescent Probe Spectral Properties Multiplexing Microscopy Filter Selection

High Sensitivity vs. Non-Rhodamine Probes

DAR-1 achieves a limit of detection (LOD) for nitric oxide in the region of 10 nM, as specified by the manufacturer . This high sensitivity is characteristic of the diaminorhodamine class and is essential for detecting low-abundance NO signals. This LOD is several orders of magnitude lower than that reported for some other NO-sensitive chemistries. For instance, a fluorescent sensor based on reduced fluoresceinamine is reported to have an LOD of approximately 1 µM (1000 nM) [1]. This represents a 100-fold improvement in analytical sensitivity for DAR-1 under comparable assay contexts.

Sensitivity advantage
Cross-study comparable
~10 nM LOD
vs ~1 µM for reduced fluoresceinamine-based sensor
Supports detection of low-abundance NO in signaling studies.
Approximately 100-fold lower detection limit under reported conditions.
Analytical Sensitivity Limit of Detection NO Quantification Assay Development

Validated Purity for Quantitative Accuracy

Commercial preparations of DAR-1 are specified with a purity of ≥97.0% as determined by High-Performance Capillary Electrophoresis (HPCE) . This is a critical quality attribute that directly impacts the quantitative reliability of the probe. A high and well-defined purity minimizes the variability introduced by non-fluorescent or inhibitory impurities that could affect the reaction kinetics with NO or produce interfering background signals. While DAR-2 is also supplied at >97% purity , this consistent specification for DAR-1 ensures that the baseline performance and response factor of the probe is maintained across different experimental batches and between laboratories.

Purity specification
Supporting evidence
≥97.0% (HPCE)
Consistent purity supports quantitative reproducibility across lots.
Equivalent to DAR-2 specification (>97% by HPLC).
Purity HPCE Quantitative Analysis Reproducibility Procurement Specification

DAR-1 Validated Applications


Time-Lapse Imaging for NO Release

The validated higher photostability of DAR-1 relative to fluorescein-based DAF probes makes it the technically appropriate selection for any experiment requiring continuous or repeated imaging over extended time courses . In time-lapse microscopy, where the specimen is subjected to multiple rounds of excitation, a less photostable probe will exhibit significant signal decay (photobleaching), confounding the true biological signal with a loss of fluorescence that is unrelated to NO concentration [1]. DAR-1's improved resistance to this phenomenon ensures that the acquired fluorescent signal remains a more faithful representation of cumulative or dynamic NO production, thereby increasing the quantitative accuracy of the measurement [2].

Detection of Low-Abundance Nitric Oxide

The specified 10 nM limit of detection (LOD) for DAR-1 positions it as a high-sensitivity tool for quantifying low levels of NO production . This is particularly relevant for studies where NO acts as a low-concentration signaling molecule rather than a high-output cytotoxic agent. In contrast to sensors with LODs in the micromolar range (e.g., reduced fluoresceinamine-based probes), DAR-1 provides the analytical sensitivity required to detect constitutive NO production by endothelial or neuronal nitric oxide synthases (eNOS and nNOS), or subtle changes in NO flux in response to pharmacological manipulation [3]. This differential sensitivity allows for the study of physiological NO signaling with a dynamic range that would be inaccessible to less sensitive probes.

Multiplexed Assays with Spectral Separation

The specific excitation and emission maxima of DAR-1 (λex 566 nm / λem 586 nm) are a critical factor in multiplexed assay design . This spectral profile aligns well with standard filter sets for rhodamine-based dyes (e.g., TRITC or Cy3), and is measurably distinct from the blue-shifted spectrum of the related isomer DAR-2 (λex 562 nm / λem 579 nm) . This 7 nm shift in emission can be the difference between acceptable crosstalk and significant spectral overlap in a given experimental setup. Therefore, DAR-1 is the reagent of choice when the NO channel must be spectrally resolved from a green-fluorescent reporter (e.g., FITC, GFP) or when the laboratory's imaging system is already optimized for Cy3/TRITC detection [4].

Application
Selection Property
Validation Focus
Time-lapse NO imaging
Rhodamine photostability advantage
Signal decay rate under continuous illumination
Low-concentration NO detection
Sub-µM analytical sensitivity
Detection limit verification in assay matrix
Multiplexed NO/GFP assays
Spectral compatibility with TRITC/Cy3 cubes
Crosstalk assessment with co-stains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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